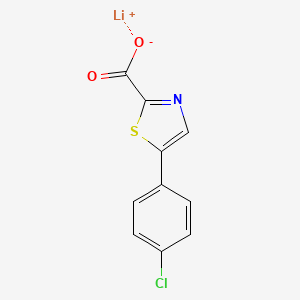

![molecular formula C11H22N2O3 B1435604 Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate CAS No. 2165338-20-3](/img/structure/B1435604.png)

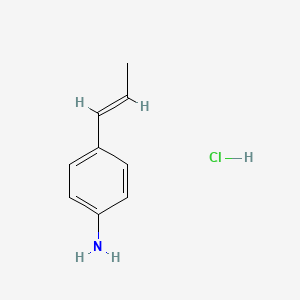

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate

Descripción general

Descripción

Synthesis Analysis

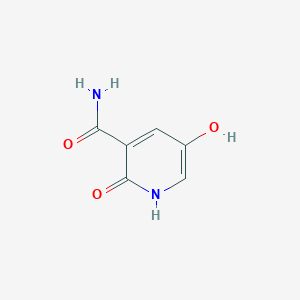

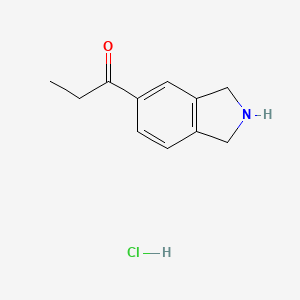

The synthesis of similar compounds often involves multiple steps, from several to 20 or more, to synthesize a desired compound . The common strategy to design a synthesis is to work backward, that is instead of looking at the starting material and deciding how to do the first step, we look at the product and decide how to do the last step . This process is called retrosynthetic analysis .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For example, ChemSpider provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds . The absolute configuration of molecules can be determined using the Cahn-Ingold-Prelog rules .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, ChemSpider provides information about the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties of similar compounds .Aplicaciones Científicas De Investigación

α-Alkylation of β-Aminobutanoates

- Research Insight : Enantiomerically pure 3-aminobutanoic acid derivatives can be prepared using dilithiated methyl- or ethyl-N-benzoyl-3-aminobutanoates (Seebach & Estermann, 1987).

Scrambling Free Combinatorial Labeling

- Research Insight : Specific isotopic labeling of methyl groups in proteins extends the applicability of solution NMR spectroscopy, useful for structural characterizations of proteins (Kerfah et al., 2015).

Electrochemical Properties and Pseudocapacitance

- Research Insight : N‑benzoyl derivatives of isoleucine influence electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films, important for energy storage materials (Kowsari et al., 2018).

Photochemistry of N‑Phthaloyl α‑Amino Acid Esters

- Research Insight : The photochemistry of N-phthaloyl-α-amino acid methyl esters, including isoleucine derivatives, can lead to isomerization, ring expansion, and cyclization products, relevant for chemical synthesis (Griesbeck et al., 1992).

Enantioselektive Hydrierung

- Research Insight : Enantioselective hydrogenation of α- N -benzoylamino-2-butenoic acid derivatives produces α-aminobutyric acid derivatives, crucial in pharmaceutical applications (Brunner et al., 1986).

Anaerobic 2-Methylpropan-1-Ol Production

- Research Insight : Engineered enzymes in Escherichia coli enable anaerobic production of isobutanol, a biofuel, from glucose, demonstrating a crucial step in biofuel production (Bastian et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

methyl (2S,3S)-2-[[(2R)-2-aminobutanoyl]amino]-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-7(3)9(11(15)16-4)13-10(14)8(12)6-2/h7-9H,5-6,12H2,1-4H3,(H,13,14)/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATFQFSLKYHPJE-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C(CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)[C@@H](CC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl n-[(2r)-2-aminobutanoyl]-l-isoleucinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Methylamino)ethyl][2-(pyrrolidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1435522.png)

![3-(3-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1435523.png)

![2-[(Methylamino)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B1435525.png)

![[1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1435537.png)